

Characterization of 1,4-Dihydroxy-2,2-dimethylpiperazine: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Dihydroxy-2,2-dimethylpiperazine

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Disclaimer: Publicly available experimental data on the physical and biological properties of **1,4-Dihydroxy-2,2-dimethylpiperazine** is limited. This guide provides a framework for the characterization of this molecule, including generalized experimental protocols and comparative data from the closely related compound, 1,4-dimethylpiperazine.

Introduction

1,4-Dihydroxy-2,2-dimethylpiperazine is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. As a derivative of piperazine, a common scaffold in drug development, its unique substitution pattern, featuring hydroxyl groups at the 1 and 4 positions and gem-dimethyl groups at the 2-position, suggests intriguing stereochemical and electronic properties. These features may influence its biological activity, solubility, and other physicochemical characteristics. This document outlines the fundamental physical properties to be determined for this compound and provides standardized protocols for their measurement, offering a foundational guide for researchers.

Comparative Physicochemical Properties

To provide a contextual reference, the following table summarizes the known physical properties of the related compound, 1,4-dimethylpiperazine. It is crucial to note that these values are for a different molecule and should be used for comparative purposes only.

Property	Value (for 1,4-dimethylpiperazine)
Molecular Formula	C6H14N2
Molecular Weight	114.19 g/mol [1][2]
Boiling Point	131-133 °C[1][3]
Density	0.844 g/mL at 25 °C[1]
Refractive Index	n _{20/D} 1.4463[1]
Flash Point	21 °C[3]
pKa1	~8.4
pKa2	~3.8
Solubility	Miscible in water

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of key physical properties of **1,4-Dihydroxy-2,2-dimethylpiperazine**.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a fundamental indicator of purity.

Methodology:

- **Sample Preparation:** A small, dry sample of crystalline **1,4-Dihydroxy-2,2-dimethylpiperazine** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used.
- **Procedure:**
 - The capillary tube is placed in the heating block of the apparatus.

- The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
- Data Analysis: A sharp melting point range (typically < 1 °C) is indicative of a pure compound.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

- Apparatus: A distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a heating mantle is assembled.
- Procedure:
 - A sample of **1,4-Dihydroxy-2,2-dimethylpiperazine** is placed in the round-bottom flask along with boiling chips.
 - The liquid is heated gently.
 - The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point. The atmospheric pressure should also be recorded.
- Data Analysis: The observed boiling point can be corrected to standard pressure if necessary.

Determination of Aqueous Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. Both kinetic and thermodynamic solubility are important parameters in drug discovery.^{[4][5]}

Methodology (Shake-Flask Method for Thermodynamic Solubility):

- Preparation: An excess amount of solid **1,4-Dihydroxy-2,2-dimethylpiperazine** is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4).^[6]
- Equilibration: The resulting suspension is agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.^[6]
- Separation: The undissolved solid is removed by centrifugation and/or filtration through a low-binding filter.^[6]
- Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).^[6]
- Data Analysis: The solubility is expressed in units such as mg/mL or μM .

Determination of pKa

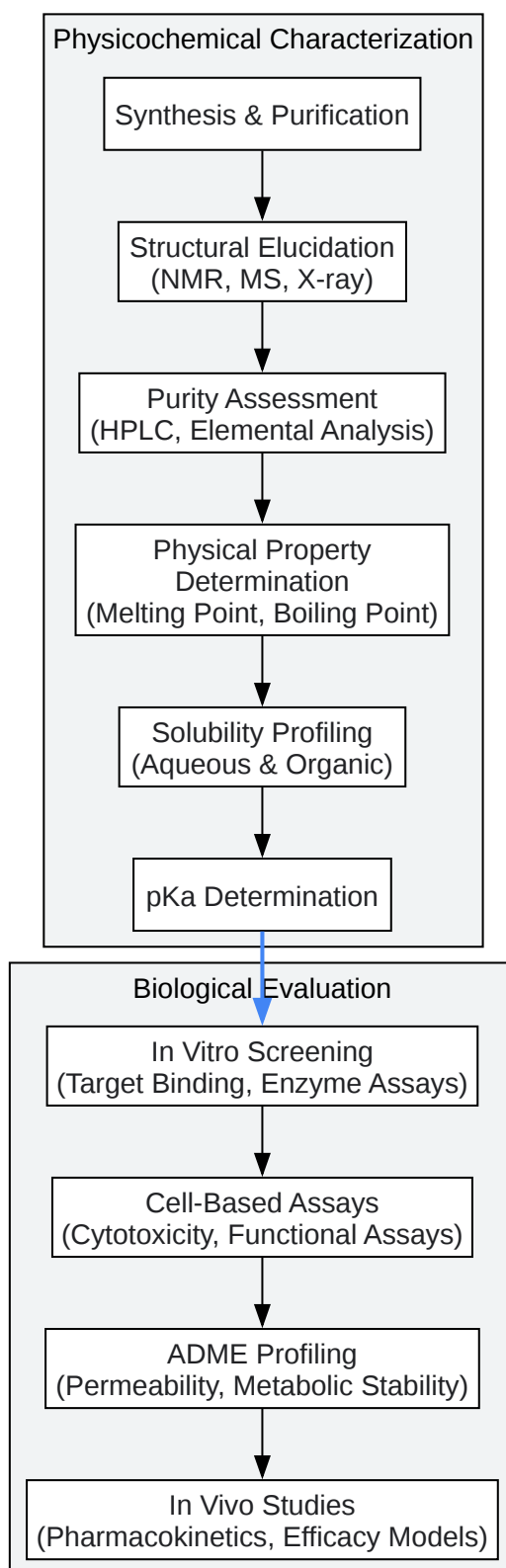
Principle: The pKa is the negative logarithm of the acid dissociation constant (K_a) and is a measure of the strength of an acid in solution. For a basic compound like a piperazine derivative, the pKa of its conjugate acid is determined.

Methodology (Potentiometric Titration):

- Sample Preparation: A known concentration of **1,4-Dihydroxy-2,2-dimethylpiperazine** is dissolved in water or a co-solvent system.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH meter.
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point. For a diamine like a piperazine derivative, two pKa values may be determined.

Workflow for Compound Characterization

The following diagram illustrates a general workflow for the physical and biological characterization of a novel compound such as **1,4-Dihydroxy-2,2-dimethylpiperazine**.



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General workflow for novel compound characterization.

Conclusion

The comprehensive characterization of **1,4-Dihydroxy-2,2-dimethylpiperazine** requires a systematic approach to determine its fundamental physical and biological properties. While specific data for this compound is not yet widely reported, the standardized protocols outlined in this guide provide a robust framework for its evaluation. The data generated from these experiments will be invaluable for assessing its potential in drug discovery and other scientific applications, enabling meaningful structure-activity relationship studies and guiding further development.

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